2,5-Dichloro-3,4-diiodothiophene
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Overview
Description
2,5-Dichloro-3,4-diiodothiophene is an organosulfur compound with the molecular formula C4Cl2I2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms and two iodine atoms attached to the thiophene ring. It has a molecular weight of 404.82 g/mol and exhibits unique chemical properties due to the presence of both chlorine and iodine substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,4-diiodothiophene typically involves halogenation reactions. One common method is the direct halogenation of thiophene derivatives. For instance, starting with 2,5-dichlorothiophene, iodination can be achieved using iodine and an oxidizing agent such as nitric acid or a halogen exchange reaction . The reaction conditions often require controlled temperatures and the use of solvents like acetic acid to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3,4-diiodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated thiophenes, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
2,5-Dichloro-3,4-diiodothiophene has several applications in scientific research:
Organic Solar Cells: It is used as a solid additive to enhance the performance of organic solar cells by optimizing molecular packing and charge transport.
Material Science: The compound is utilized in the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,4-diiodothiophene in organic solar cells involves its role as a solid additive. It helps in optimizing the molecular packing of acceptor materials, reducing charge recombination, and enhancing charge transport. This results in improved short-circuit current density and fill factor, leading to higher power conversion efficiencies . The molecular targets and pathways involved include interactions with small-molecular acceptors and polymeric acceptors in the blend films .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3,4-diiodothiophene
- 2,5-Dichloro-3,4-dinitrothiophene
- 2-Bromo-5-chloro-3,4-dinitrothiophene
Uniqueness
2,5-Dichloro-3,4-diiodothiophene is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and physical properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various applications in material science and chemical synthesis .
Properties
IUPAC Name |
2,5-dichloro-3,4-diiodothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2I2S/c5-3-1(7)2(8)4(6)9-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFBFGFBWSIZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1I)Cl)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2I2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.82 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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